all-trans-alpha-Carotene

Vue d'ensemble

Description

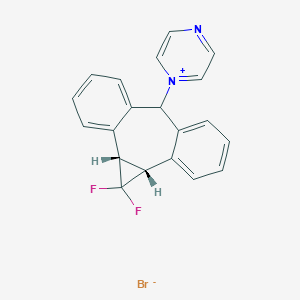

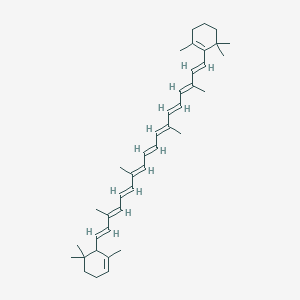

All-trans-alpha-Carotene is a form of carotene with a β-ionone ring at one end and an α-ionone ring at the opposite end . It is the second most common form of carotene .

Synthesis Analysis

Carotenoids are synthesized de novo in all photosynthetic organisms . They are essential for photosynthesis and photoprotection, playing critical roles as light harvesting pigments and structural components of photosystems . They also provide precursors for the biosynthesis of phytohormones .Molecular Structure Analysis

Carotenoids are structurally and functionally a very diverse group of natural pigments of the polyene type . They occur ubiquitously in all organisms capable of conducting photosynthesis . The pattern of conjugated double bonds in the carotenoid backbone determines their light absorbing properties and antioxidant ability .Chemical Reactions Analysis

Carotenoids are known to be very efficient physical and chemical quenchers of singlet oxygen . They also serve as potent scavengers of other reactive oxygen species . Depending on the dominant degradation mechanism, bond cleavage might occur either randomly or at defined positions of the conjugated electron system, resulting in a diversity of cleavage products .Physical And Chemical Properties Analysis

Carotenoids are isoprenoid metabolites . They are very efficient physical quenchers of singlet oxygen and scavengers of other reactive oxygen species . Carotenoids can also act as chemical quenchers undergoing irreversible oxygenation .Applications De Recherche Scientifique

Vision Health and Provitamin A Activity

α-Carotene is a provitamin A carotenoid, essential for maintaining healthy vision. It plays a crucial role in the development and maintenance of sight. When consumed, α-carotene can be converted into vitamin A in the body, supporting visual function and preventing conditions like night blindness. Its antioxidant properties also protect ocular tissues from oxidative damage .

Antioxidant and Anti-Inflammatory Effects

α-Carotene, along with other carotenoids, acts as a potent antioxidant. It scavenges free radicals, reducing oxidative stress and lowering the risk of chronic diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. Its anti-inflammatory properties contribute to overall health .

Cancer Prevention

Research suggests that α-carotene may play a role in cancer prevention. It exhibits chemopreventive effects by inhibiting tumor growth and promoting apoptosis (programmed cell death) in cancer cells. Studies have linked higher α-carotene intake to reduced risks of lung, breast, and prostate cancers .

Immune System Support

α-Carotene supports the immune system by enhancing immune cell function. It modulates immune responses, promoting a balanced and effective defense against infections and diseases. Regular consumption of α-carotene-rich foods contributes to overall immune health .

Skin Health and UV Protection

Carotenoids, including α-carotene, benefit skin health. They protect against UV-induced damage by acting as natural sunscreens. α-Carotene, when consumed through diet or supplements, contributes to skin radiance, elasticity, and protection against premature aging .

Bioavailability Enhancement via Encapsulation Techniques

Despite its health benefits, α-carotene faces challenges related to solubility and bioavailability. Encapsulation techniques (such as microencapsulation and nanoencapsulation) improve its stability, solubility, and release. These methods enhance α-carotene’s utilization in functional foods, supplements, and pharmaceuticals .

Mécanisme D'action

Target of Action

Alpha-carotene primarily targets the human body’s antioxidant system . It is converted to vitamin A in the body, which is essential for vision, growth, cellular differentiation, and proliferation . Alpha-carotene can also act as provitamin A, releasing retinal by the central cleavage reaction with β-carotene 15,15′-oxygenase (BCO1) within epithelial cells during absorption in the small intestine .

Mode of Action

Alpha-carotene interacts with its targets by exerting antioxidant properties . It quenches singlet molecular oxygen, thereby reducing oxidative stress in the body . The antioxidant activity of alpha-carotene is related to the number of conjugated double bonds in the molecule .

Biochemical Pathways

Alpha-carotene is involved in several key biochemical pathways. It is biosynthesized from two C20 geranylgeranyl pyrophosphate (GGPP) molecules made from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) route . Alpha-carotene also inhibits various biochemical pathways, including the Akt/mTOR, Bcl-2, SAPK/JNK, JAK/STAT, MAPK, Nrf2/Keap1, and NF-κB signaling pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of alpha-carotene significantly impact its bioavailability. Alpha-carotene is absorbed in the intestine . In American and Chinese adults, the mean concentration of serum alpha-carotene was found to be 4.71 μg/dL .

Result of Action

The action of alpha-carotene results in various molecular and cellular effects. It has been associated with a reduced risk of various chronic diseases, including cancer, cardiovascular disease, and age-related degeneration . A 2018 meta-analysis found that both dietary and circulating alpha-carotene are associated with a lower risk of all-cause mortality .

Action Environment

The action, efficacy, and stability of alpha-carotene are influenced by various environmental factors. Its bioavailability is influenced by a variety of factors, including cultural norms, food availability, and consumer preferences . Moreover, the antioxidant activity of alpha-carotene can be enhanced or diminished depending on the presence of other antioxidants, pro-oxidants, and the overall oxidative status of the body .

Safety and Hazards

Orientations Futures

Carotenoids are critically important to human nutrition and health . Provitamin A carotenoids, such as β-carotene and α-carotene, are the dietary precursors of vitamin A, which is essential for eyes and immune system . Dietary carotenoids as antioxidants help reduce the risk of various chronic diseases such as cancer and cardiovascular diseases . Therefore, future research may focus on the beneficial effects of dietary carotenoid intake in widespread modern civilization diseases .

Propriétés

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAOWXLWRTKGA-JLTXGRSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893712 | |

| Record name | beta,epsilon-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

all-trans-alpha-Carotene | |

CAS RN |

432-70-2 | |

| Record name | α-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta,epsilon-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)

![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)

![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)